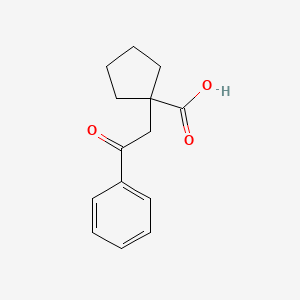

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid that is commonly referred to as OPC. OPC is synthesized by the reaction of 2-oxo-2-phenylethylamine with cyclopentanecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Reactivity and Hydrocarbon Oxidation

The reactivity of specific peroxo complexes towards a range of substrates, including phenols and carboxylic acids, has been studied to evaluate their potential as selective hydrocarbon oxidants. These complexes show promise in the selective hydroxylation of hydrocarbons, pointing towards applications in developing more efficient and selective catalysts for organic synthesis (Lecloux, Barrios, & Lippard, 1999).

Synthesis of Chiral Building Blocks

Research has been conducted on the diastereoselective conjugate addition of mixed cuprates to asymmetric shielded 2-oxo-cyclopentenecarboxylates, leading to enantiomerically pure cyclopentanecarboxylates. These compounds are valuable as chiral building blocks in natural product synthesis, highlighting the role of this class of compounds in facilitating the synthesis of complex, biologically active molecules (Urban, Knühl, & Helmchen, 1995).

Organic Synthesis and Catalysis

Studies also include the synthesis of 1-hydroxycyclopentanecarboxylic acid derivatives from chiral equivalents of glycolic acid. These derivatives are prepared via radical cyclization or annulation, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in organic synthesis and their potential in creating complex molecular structures with high stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).

Photophysical and Photochemical Studies

The interaction of cyclopentanone derivatives with other chemical entities under various conditions has been explored, including the synthesis and reactivity of complexes that incorporate cyclopentanecarboxylic acid derivatives. These studies contribute to a deeper understanding of the photophysical and photochemical behaviors of these compounds, which can be applied in the development of new materials and photonic devices (Mattes & Farid, 1986).

Eigenschaften

IUPAC Name |

1-phenacylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12(11-6-2-1-3-7-11)10-14(13(16)17)8-4-5-9-14/h1-3,6-7H,4-5,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOVRORMCMUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)

![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)

![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)